molecular formula C18H17FN2O2 B12453424 2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile

2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile

Cat. No.: B12453424
M. Wt: 312.3 g/mol
InChI Key: VBNWVEKHUBEMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form 2-amino-4-(4-fluorophenyl)-3-cyano-5,6-dihydro-4H-pyran. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenes, quinones, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of acetylation status of histones and non-histone proteins, leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile is unique due to its specific structural features, such as the chromene core and the presence of both amino and fluorophenyl groups. These features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H17FN2O2/c1-18(2)8-7-13-15(16(18)22)14(12(9-20)17(21)23-13)10-3-5-11(19)6-4-10/h3-6,14H,7-8,21H2,1-2H3

InChI Key

VBNWVEKHUBEMJR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.